Phenanthrene-[U-13C]
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Overview
Description
Phenanthrene-[U-13C] is a uniformly labeled isotopologue of phenanthrene, a polycyclic aromatic hydrocarbon (PAH) consisting of three fused benzene rings. The “[U-13C]” denotes that all carbon atoms in the phenanthrene molecule are replaced with the carbon-13 isotope, making it useful in various scientific studies, particularly in tracing and analytical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenanthrene can be synthesized through several methods, with the Haworth synthesis being one of the most notable. This multi-step process involves:
Friedel-Crafts Acylation: Naphthalene is treated with succinic anhydride in the presence of aluminum chloride to form napthoylpropionic acid.
Clemmensen Reduction: Napthoylpropionic acid is reduced with amalgamated zinc in hydrochloric acid to yield napthobutyric acid.
Ring Closure Reaction: Napthobutyric acid is heated with sulfuric acid to form 1-keto-1,2,3,4-tetrahydrophenanthrene.
Clemmensen Reduction: The intermediate is further reduced to 1,2,3,4-tetrahydrophenanthrene.
Dehydrogenation: Finally, the compound is heated with palladium to yield phenanthrene.
Industrial Production Methods
Industrial production of phenanthrene typically involves the extraction from coal tar, a byproduct of coal processing. The coal tar is distilled, and phenanthrene is isolated through crystallization and purification processes.
Chemical Reactions Analysis
Phenanthrene undergoes various chemical reactions, primarily at the 9 and 10 positions:
Oxidation: Phenanthrene can be oxidized to phenanthrenequinone using chromic acid or tert-butyl hydroperoxide with molybdenum acetylacetonate
Reduction: Reduction with lithium aluminum hydride or hydrogen gas and Raney nickel yields 9,10-dihydrophenanthrene
Electrophilic Halogenation: Bromination with bromine produces 9-bromophenanthrene.
Aromatic Sulfonation: Sulfonation with concentrated sulfuric acid forms 2- and 3-phenanthrenesulfonic acids.
Nitration: Nitration with concentrated nitric acid and sulfuric acid yields 9-nitrophenanthrene.
Scientific Research Applications
Phenanthrene-[U-13C] is widely used in scientific research due to its labeled carbon atoms, which allow for precise tracking and analysis:
Chemistry: Used in studies involving reaction mechanisms and pathways, particularly in understanding PAH behavior and transformations.
Biology: Employed in metabolic studies to trace the degradation and assimilation of PAHs in biological systems.
Medicine: Utilized in pharmacokinetic studies to track the distribution and metabolism of PAH-related compounds in the body.
Industry: Applied in environmental monitoring to trace the sources and fate of PAHs in the environment .
Mechanism of Action
The mechanism of action of phenanthrene involves its interaction with various enzymes and molecular targets. For instance, phenanthrene degradation in the environment is facilitated by microbial enzymes such as catechol 1,2-dioxygenase, which breaks down the compound into less harmful substances. This process is influenced by factors such as the presence of iron and phenolic root exudates, which enhance the bioavailability and degradation rate of phenanthrene .
Comparison with Similar Compounds
Phenanthrene-[U-13C] can be compared with other PAHs and their isotopologues:
Anthracene: Another PAH with three fused benzene rings but arranged linearly. Phenanthrene is more stable due to its angular structure.
Naphthalene: A simpler PAH with two fused benzene rings, used as a precursor in the synthesis of phenanthrene.
Phenanthrenequinone: An oxidized derivative of phenanthrene, used in various chemical applications
Phenanthrene-[U-13C] stands out due to its uniformly labeled carbon atoms, making it particularly valuable in tracing and analytical studies.
Properties
CAS No. |
1262770-68-2 |
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Molecular Formula |
C14H10 |
Molecular Weight |
192.127 g/mol |
IUPAC Name |
phenanthrene |
InChI |
InChI=1S/C14H10/c1-3-7-13-11(5-1)9-10-12-6-2-4-8-14(12)13/h1-10H/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1 |
InChI Key |
YNPNZTXNASCQKK-FIJHWJEJSA-N |
Isomeric SMILES |
[13CH]1=[13CH][13CH]=[13C]2[13C](=[13CH]1)[13CH]=[13CH][13C]3=[13CH][13CH]=[13CH][13CH]=[13C]32 |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=CC=CC=C32 |
Origin of Product |
United States |
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